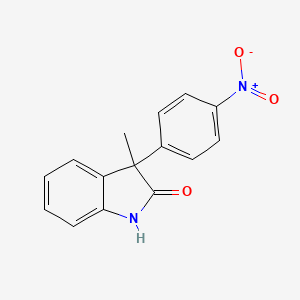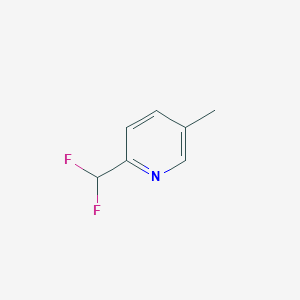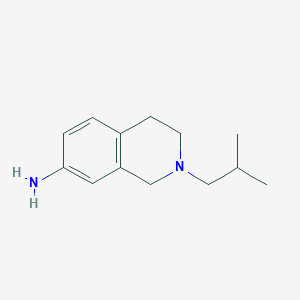
3-Methyl-3-(4-nitrophenyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(4-nitrophenyl)indolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-ones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(4-nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitrobenzaldehyde in the presence of a base. This reaction proceeds through a condensation mechanism, forming the desired indolin-2-one derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(4-nitrophenyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-3-(4-nitrophenyl)indolin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(4-nitrophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity. The indolin-2-one core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(4-nitrophenyl)indolin-2-one: Unique due to the presence of both a methyl and a nitrophenyl group.
3-Hydroxy-3-(4-nitrophenyl)indolin-2-one: Similar structure but with a hydroxy group instead of a methyl group, leading to different reactivity and applications.
3-(4-Nitrophenyl)indolin-2-one: Lacks the methyl group, which can affect its chemical properties and biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
3-methyl-3-(4-nitrophenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O3/c1-15(10-6-8-11(9-7-10)17(19)20)12-4-2-3-5-13(12)16-14(15)18/h2-9H,1H3,(H,16,18) |
Clé InChI |
UWLDKTRKBLSEBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)




![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)



![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
